H-Arg-pNA.2HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

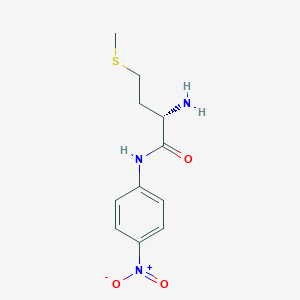

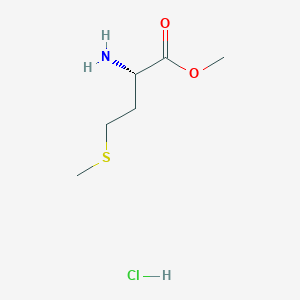

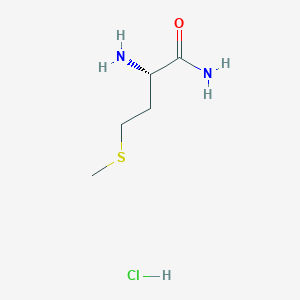

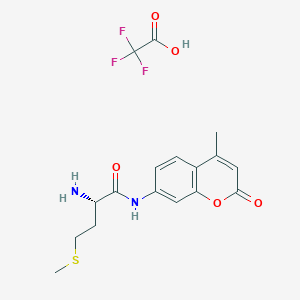

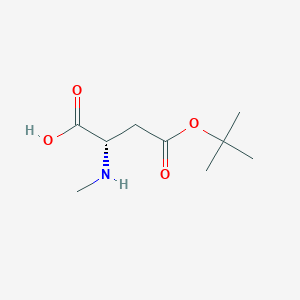

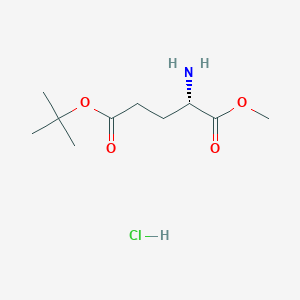

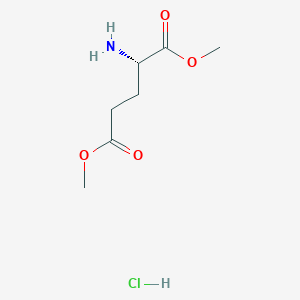

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, also known as (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, is a useful research compound. Its molecular formula is C12H20Cl2N6O3 and its molecular weight is 367,22 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

酵素反応速度論と阻害剤スクリーニング

H-Arg-pNA.2HClは、カテプシンHおよびアミノペプチダーゼのクロモジェニック基質として機能します。 酵素的切断によるp-ニトロアニリン(pNA)の放出は、405〜410 nmで監視され、これは酵素反応速度論の研究や潜在的な酵素阻害剤のスクリーニングに不可欠です .

医学研究

この化合物は、生化学的および生理学的プロセスを調査する医学研究で広く使用されています。 これは、さまざまな薬物の体内への影響を研究し、さまざまな病気や状態の影響を探るのに役立ちます .

タンパク質分解酵素活性測定

This compoundのようなアミノ酸の誘導体は、タンパク質分解酵素の活性を測定するためのクロモジェニック基質として一般的に使用されます。 このアプリケーションは、酵素の機能と調節を理解するために不可欠です .

生化学的経路分析

この化合物は、タンパク質や酵素中の窒素含有分子と同様のグアニジニウム含有分子を含む、生化学的経路、特にそれらの経路における役割は、別の適用分野です .

薬物の影響に関する研究

研究者は、this compoundを使用して、体内での酵素活性に対する薬物の影響を研究し、薬効と安全性に関する洞察を提供します .

病気のメカニズム探求

病気のメカニズムを理解するには、多くの場合、酵素活性の変化を研究する必要があります。this compoundは、これらの変化を観察するための基質として使用できます .

作用機序

H-Arg-pNA.2HCl, also known as H-Arg-pNA 2HCl, (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, or L-Arginine p-nitroanilide dihydrochloride, is a compound with a variety of applications in biochemical research . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of this compound are aminopeptidases and Cathepsin H . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Cathepsin H is a lysosomal cysteine proteinase that also acts as an aminopeptidase .

Mode of Action

This compound acts as a chromogenic substrate for its target enzymes . When cleaved by these enzymes, it releases p-nitroaniline (pNA), a yellow compound that can be monitored spectrophotometrically at 405-410 nm . This property makes this compound useful for inhibitor screening and kinetic analysis .

Biochemical Pathways

The cleavage of this compound by aminopeptidases and Cathepsin H is part of the broader proteolysis process, where proteins are broken down into their constituent amino acids. This process plays a crucial role in many biological functions, including protein turnover, peptide hormone activation, and digestion .

Pharmacokinetics

The compound and its metabolites would then be excreted, likely via the kidneys .

Result of Action

The cleavage of this compound by its target enzymes results in the release of pNA, which can be detected spectrophotometrically . This allows researchers to monitor the activity of the enzymes, making this compound a valuable tool in biochemical research .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators . Additionally, the stability of this compound itself may be influenced by factors such as temperature and light exposure .

生化学分析

Biochemical Properties

H-Arg-pNA.2HCl plays a crucial role in biochemical reactions, particularly as a substrate for Cathepsin H and aminopeptidases . The release of pNA (p-nitroanilide) from this compound is monitored at 405-410 nm . This property makes it useful for inhibitor screening and kinetic analysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as Cathepsin H and aminopeptidases . The compound serves as a substrate for these enzymes, and the release of pNA is an indicator of enzyme activity .

特性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMDLFQVOFFHS-XRIOVQLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628412 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40127-11-5 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。